5-azoniaspiro[4.5]decane;chloride
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Overview
Description
5-azoniaspiro[4.5]decane;chloride is a spirocyclic quaternary ammonium compound. It is known for its stability in alkaline media and is used in various applications, including anion exchange membranes. The unique spirocyclic structure of this compound contributes to its chemical stability and effectiveness in various industrial and scientific applications .
Preparation Methods
The synthesis of 5-azoniaspiro[4.5]decane;chloride involves the preparation of spirocyclic quaternary ammonium cations. One method includes the reaction of 1-(2-vinyloxy) ethylpiperidine with halogens such as bromine and iodine to form the corresponding halides . Another approach involves the use of structure-directing agents like (6R,10S)-6,10-dimethyl-5-azoniaspiro[4.5]decane hydroxide . These methods ensure the formation of the spirocyclic structure, which is crucial for the compound’s stability and functionality.
Chemical Reactions Analysis
5-azoniaspiro[4.5]decane;chloride undergoes various chemical reactions, including substitution reactions. In alkaline media, it exhibits high chemical stability, which is attributed to the spirocyclic structure . Common reagents used in these reactions include halogens and hydroxides. The major products formed from these reactions are typically other spirocyclic quaternary ammonium compounds .
Scientific Research Applications
5-azoniaspiro[4.5]decane;chloride has several scientific research applications. It is used in the development of anion exchange membranes, which are crucial for various electrochemical applications . The compound’s stability in alkaline media makes it suitable for use in harsh chemical environments. Additionally, it is used in mass spectrometry for peptide sequencing due to its ability to enhance ionization efficiency . This compound is also explored for its potential in catalysis and other industrial processes .
Mechanism of Action
The mechanism of action of 5-azoniaspiro[4.5]decane;chloride involves its interaction with anionic species. The spirocyclic quaternary ammonium structure provides a stable positive charge, which facilitates the exchange of anions in various applications . This interaction is crucial for its effectiveness in anion exchange membranes and other electrochemical applications.
Comparison with Similar Compounds
5-azoniaspiro[4.5]decane;chloride is compared with other spirocyclic quaternary ammonium compounds such as 5-azoniaspiro[4.4]nonane and 5-azoniaspiro[4.6]undecane . These compounds share similar structural features but differ in the size of the spirocyclic ring. The unique structure of this compound provides it with higher chemical stability in alkaline media compared to its counterparts .
Properties
IUPAC Name |
5-azoniaspiro[4.5]decane;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.ClH/c1-2-6-10(7-3-1)8-4-5-9-10;/h1-9H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBROHVBYYPMGGX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(CC1)CCCC2.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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